molecular formula C15H14N4OS2 B4539841 2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE

2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE

Cat. No.: B4539841
M. Wt: 330.4 g/mol
InChI Key: YZAQPGXOTHTNJF-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a heterocyclic compound that features a triazoloquinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl moiety, often using ethylthiol as the reagent.

    Attachment of the thiophene ring: This can be accomplished through a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazoloquinazoline core.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazoloquinazoline derivatives.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with molecular targets such as enzymes or receptors. The triazoloquinazoline core can bind to active sites, potentially inhibiting or modulating the activity of these targets. The ethylsulfanyl and thiophene groups may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
  • 2-(ETHYLSULFANYL)-6-(FURAN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE

Uniqueness

2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is unique due to the presence of both the ethylsulfanyl and thiophene groups, which confer distinct electronic and steric properties. These features may result in different biological activities and material properties compared to similar compounds.

Properties

IUPAC Name

2-ethylsulfanyl-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-2-21-15-17-14-16-11-6-9(13-4-3-5-22-13)7-12(20)10(11)8-19(14)18-15/h3-5,8-9H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAQPGXOTHTNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
Reactant of Route 2
Reactant of Route 2
2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
Reactant of Route 3
2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
Reactant of Route 4
2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
Reactant of Route 5
2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
Reactant of Route 6
Reactant of Route 6
2-(ETHYLSULFANYL)-6-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE

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